

# Spectroscopic Profile of 6-Heptynoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Heptynoic acid

Cat. No.: B105702

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-heptynoic acid**, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction

**6-Heptynoic acid** (CAS No. 30964-00-2) is a seven-carbon carboxylic acid containing a terminal alkyne group. This bifunctional molecule serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This guide presents a consolidated resource of its spectral properties.

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **6-heptynoic acid**, presented in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-heptynoic acid** provide detailed information

about its carbon-hydrogen framework.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **6-Heptynoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
11.2	br s	1H	-COOH
2.39	t	2H	H-2
2.22	dt	2H	H-5
1.98	t	1H	H-7
1.76	p	2H	H-3
1.59	p	2H	H-4

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **6-Heptynoic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
179.5	C-1 (C=O)
83.5	C-6
68.8	C-7
33.4	C-2
27.8	C-4
24.0	C-3
17.8	C-5

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-heptynoic acid** shows characteristic absorption bands for the carboxylic acid and terminal alkyne functionalities.

Table 3: FT-IR Spectroscopic Data for **6-Heptynoic Acid**

Wavenumber (cm <sup>-1</sup> )	Description	Functional Group
3300-2500	Broad	O-H stretch
3310	Sharp	≡C-H stretch
2940, 2860	C-H stretch (aliphatic)	
2118	Weak	C≡C stretch
1710	Strong	C=O stretch
1430	O-H bend	
1290	C-O stretch	
630	Strong	≡C-H bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **6-Heptynoic Acid**

m/z	Relative Intensity (%)	Proposed Fragment
126	1.4	$[M]^+$ (Molecular Ion)
111	12.8	$[M - CH_3]^+$
97	11.9	$[M - C_2H_5]^+$
81	100.0	$[M - COOH]^+$
67	45.2	$[C_5H_7]^+$
55	13.4	$[C_4H_7]^+$
41	55.6	$[C_3H_5]^+$
39	38.9	$[C_3H_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **6-heptynoic acid** is dissolved in a deuterated solvent, typically chloroform-d ( $CDCl_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz spectrometer. For  $^1H$  NMR, data is typically acquired over a spectral width of 0-12 ppm. For  $^{13}C$  NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-200 ppm.

### FT-IR Spectroscopy

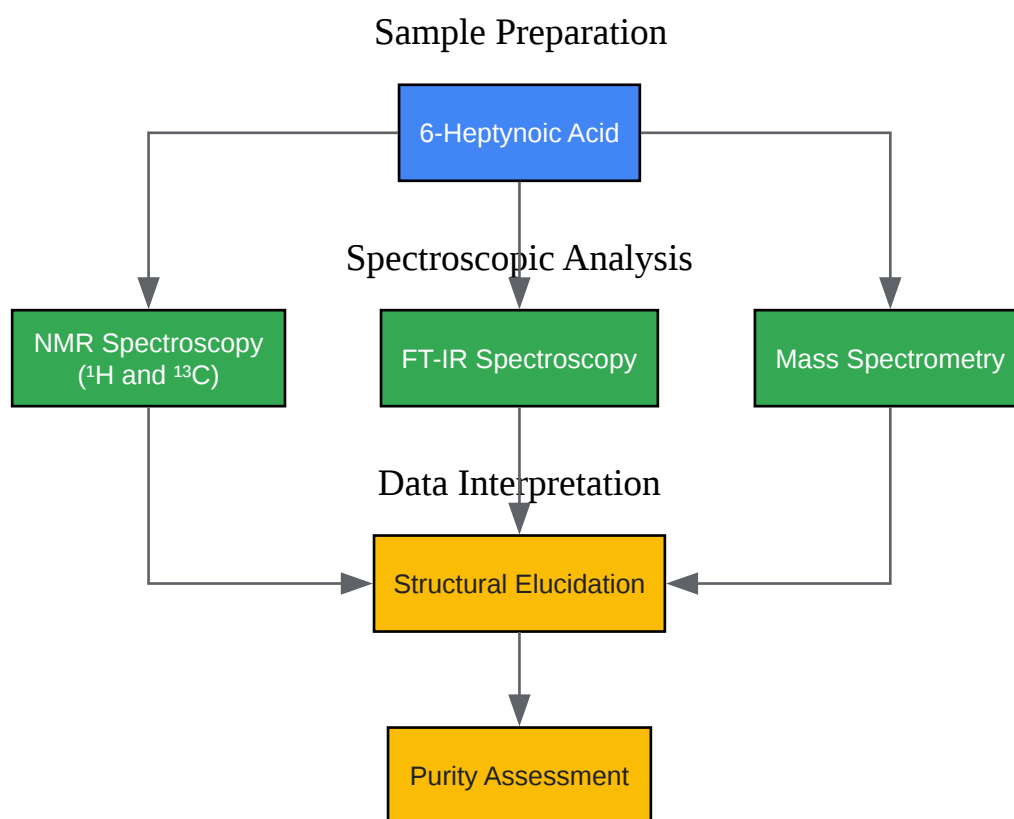
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat **6-heptynoic acid** is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the carboxylic acid may be derivatized (e.g., esterified) to improve its volatility. The sample is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of **6-heptynoic acid**.



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Caption: Workflow for the spectroscopic analysis of **6-heptynoic acid**.

Caption: Molecular structure of **6-heptynoic acid** with atom numbering.

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